Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester
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Overview
Description
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester typically involves the reaction of methyl phosphonothioic dichloride with methanol and methylthiomethyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphonothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphonothioates with lower oxidation states.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state phosphonothioates.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.
Mechanism of Action
The mechanism of action of phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester involves the inhibition of enzymes by binding to the active site. The phosphonothioate group interacts with the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, an enzyme critical for nerve function.
Comparison with Similar Compounds
Similar Compounds
- Phosphonothioic acid, methyl-, O-ethyl S-methyl ester
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Uniqueness
Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester is unique due to its specific ester and thioether groups, which confer distinct chemical properties and reactivity Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry
Properties
CAS No. |
104685-21-4 |
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Molecular Formula |
C4H11O2PS2 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
[methoxy(methyl)phosphoryl]sulfanyl-methylsulfanylmethane |
InChI |
InChI=1S/C4H11O2PS2/c1-6-7(2,5)9-4-8-3/h4H2,1-3H3 |
InChI Key |
JEHHDTAKRSSSQV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)SCSC |
Origin of Product |
United States |
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